2-Chloro-n-(4-methylphenyl)benzamide
Overview
Description
Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of compounds similar to 2-Chloro-N-(4-methylphenyl)benzamide, such as N-(4-Methylphenyl)benzamide, has been analyzed to understand their bond parameters and the angles between different molecular groups. These structural insights are crucial for understanding the properties and potential applications of these compounds in various scientific fields (Gowda et al., 2007).
Insecticidal Properties
- Some derivatives of this compound, like SIR-8514, have been identified as effective inhibitors of mosquito development, indicating potential use in controlling mosquito populations and, by extension, mosquito-borne diseases (Schaefer et al., 1978).
Intermolecular Interaction Analysis
- Research on halogen-substituted benzanilides, including this compound, has been conducted to understand weak interactions involving halogens. These studies are vital for designing new materials and pharmaceuticals with specific interaction properties (Chopra & Row, 2005).
Anti-Tubercular Properties
- Novel derivatives of this compound have been synthesized and found to exhibit promising anti-tubercular activity, indicating potential use in developing new treatments for tuberculosis (Nimbalkar et al., 2018).
Neuroleptic Activity
- Certain benzamides, structurally related to this compound, have been synthesized to explore their potential as neuroleptics, providing insights into new avenues for psychiatric medication development (Iwanami et al., 1981).
Anticancer Evaluation
- Derivatives of this compound have been synthesized and evaluated for their anticancer activity, suggesting potential application in the field of oncology (Ravinaik et al., 2021).
Antidiabetic and Antimicrobial Potentials
- Research has been conducted on derivatives of this compound for their antidiabetic and antimicrobial potentials, opening up possibilities for new treatments in these medical areas (Thakal, Singh, & Singh, 2020).
Histone Deacetylase Inhibition
- Compounds related to this compound have been studied for their role as histone deacetylase inhibitors, which is significant for cancer therapy and epigenetic research (Zhou et al., 2008).
Gastroprokinetic Activity
- Studies on this compound derivatives have explored their gastroprokinetic activity, which could lead to new treatments for gastrointestinal disorders (Kato et al., 1995).
Properties
IUPAC Name |
2-chloro-N-(4-methylphenyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUJXBPYWPGLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278290 | |
Record name | 2-chloro-n-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2447-93-0 | |
Record name | 2-Chloro-N-(4-methylphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2447-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(4-methylphenyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC6923 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-n-(4-methylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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